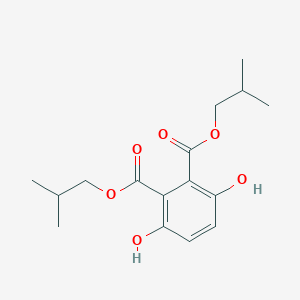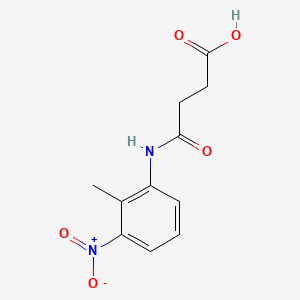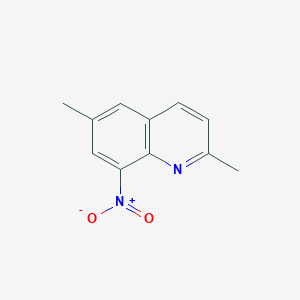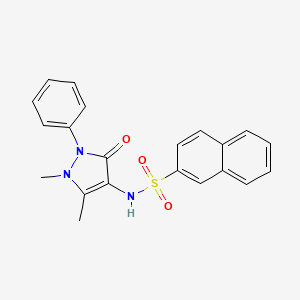
1,2-双(2-甲基丙基) 3,6-二羟基-1,2-苯二甲酸酯
描述
“1,2-Bis(2-methylpropyl) 3,6-dihydrtoxy-1,2-benzenedicarboxylate” is also known as diisobutyl 3,6-dihydroxyphthalate . It is a phthalate ester having the structural formula C6H4(COOCH2CH(CH3)2)2 . This and other phthalates are used as plasticizers due to their flexibility and durability .
Synthesis Analysis
The compound is formed by the esterification of isobutanol and phthalic anhydride . The ratio of phthalic anhydride to isobutanol used in the synthesis is approximately 1:1.35 to 1:1.4, with sulfuric acid making up about 0.3% of the total weight of the phthalic anhydride and isobutanol . The esterification process takes about 5 to 6 hours .Molecular Structure Analysis
The molecular formula of the compound is C16H22O6 , and its molecular weight is 310.34 g/mol . The InChI key for the compound is MGWAVDBGNNKXQV-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound can be absorbed via oral ingestion and dermal exposure . When it comes to excretion, the compound is first converted into the hydrolytic monoester monoisobutyl phthalate (MIBP) . The primary excretory route is urine, with biliary excretion being noted in minor amounts .Physical And Chemical Properties Analysis
The compound is a colorless viscous liquid . It has a density of 1.038 g/cm^3 , a melting point of -37 °C , and a boiling point of 320 °C . Its solubility in water is 1 mg/L at 20 °C , and it has a log P value of 4.11 .科学研究应用
配位网络和聚合物
基于异构苯二甲酸酯的配位网络的研究揭示了它们在构建具有不同拓扑结构的配位骨架方面的潜力。例如,将柔性双(甲基苯并咪唑)配体与苯二甲酸酯一起使用,形成了各种 Zn(II)/Co(II) 配位配合物,表现出高热稳定性和独特的可见光致发光行为 (Liu 等人,2012 年)。此类骨架因其结构特性和在材料科学中的潜在应用而受到关注。
光催化性能
已经探索了基于羧酸盐配体和金属离子(例如锌)的配位聚合物的其光催化性能。研究表明,这些材料可以表现出固态发光,并且能够在紫外线照射下降解亚甲蓝等污染物,表明它们在环境修复应用中的潜力 (Cheng 等人,2015 年)。
超分子组装体
已经研究了取代基团对超分子组装体构筑的影响,展示了不同的官能团如何影响配位聚合物的形成和性质。这些发现突出了苯二甲酸酯衍生物在设计具有特定结构和功能性能的材料中的多功能性 (Liu 等人,2010 年)。
化感作用
虽然与“1,2-双(2-甲基丙基) 3,6-二羟基-1,2-苯二甲酸酯”没有直接关系,但对人参根分泌物(包括苯甲酸和 1,2-苯二甲酸衍生物)的化感作用的研究表明,这些化合物可以影响各种病原体的生长,并且可能在农业和植物保护中得到应用 (Shi,2009 年)。
安全和危害
未来方向
The compound is widely used in many industrial and personal products, such as lacquers, nail polish, and cosmetics . Due to the increase in human exposure to phthalates, in 1999 the European Union restricted the use of some of them in children’s toys . Further studies are required to elucidate the relevant mechanisms and ecological consequences .
属性
IUPAC Name |
bis(2-methylpropyl) 3,6-dihydroxybenzene-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O6/c1-9(2)7-21-15(19)13-11(17)5-6-12(18)14(13)16(20)22-8-10(3)4/h5-6,9-10,17-18H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDGHRTULCSDSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=C(C=CC(=C1C(=O)OCC(C)C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-[2-(2-Methylbenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3123111.png)



![(6-Bromoimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B3123151.png)
![2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoic acid](/img/structure/B3123153.png)


